2-cyclopropyl-1,3,4-oxadiazole
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Overview
Description
2-Cyclopropyl-1,3,4-oxadiazole is a heterocyclic compound that contains a five-membered ring composed of two nitrogen atoms, one oxygen atom, and a cyclopropyl group attached to the second carbon. This compound belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
The synthesis of 2-cyclopropyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of cyclopropylcarboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
2-Cyclopropyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include bases, acids, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-Cyclopropyl-1,3,4-oxadiazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit enzymes such as thymidylate synthase and topoisomerase II, leading to the disruption of DNA synthesis and cell proliferation . Additionally, it may act on signaling pathways such as the NF-kB signaling pathway, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
2-Cyclopropyl-1,3,4-oxadiazole can be compared with other similar compounds, such as:
1,2,4-Oxadiazole: Another isomer of oxadiazole with different substitution patterns and biological activities.
1,2,3-Oxadiazole: Known for its instability and limited applications compared to 1,3,4-oxadiazole.
1,2,5-Oxadiazole: Less commonly studied but still of interest in certain chemical and biological contexts.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities and applications .
Properties
CAS No. |
850646-82-1 |
---|---|
Molecular Formula |
C5H6N2O |
Molecular Weight |
110.1 |
Purity |
95 |
Origin of Product |
United States |
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